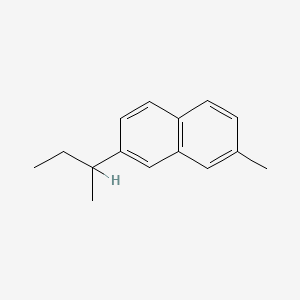

2-Methyl-7-(1-methylpropyl)naphthalene

Descripción

2-Methyl-7-(1-methylpropyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted by a methyl group at position 2 and a 1-methylpropyl (isobutyl) group at position 5. Its structure combines features of alkylated naphthalenes, which are often studied for their environmental persistence, toxicological properties, and industrial applications.

Propiedades

Número CAS |

56564-73-9 |

|---|---|

Fórmula molecular |

C15H18 |

Peso molecular |

198.30 g/mol |

Nombre IUPAC |

2-butan-2-yl-7-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-4-12(3)14-8-7-13-6-5-11(2)9-15(13)10-14/h5-10,12H,4H2,1-3H3 |

Clave InChI |

JQBSVVWCUAFQOU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1=CC2=C(C=CC(=C2)C)C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Methyl-7-(1-methylpropyl)naphthalene often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using mixed acids-treated HBEA zeolite as a catalyst. The reaction is conducted at high temperatures, followed by crystallization to purify the product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalene derivatives

Substitution: Various alkylated and acylated naphthalene derivatives

Aplicaciones Científicas De Investigación

Toxicological Studies

The compound has been extensively studied for its toxicological effects. Research indicates that exposure to 2-methyl-7-(1-methylpropyl)naphthalene can lead to respiratory and neurological toxicity in animal models. For instance, inhalation studies have shown that the compound can cause bronchiolar and alveolar inflammation, as well as changes in pulmonary function .

Table 1: Toxicological Effects of 2-Methyl-7-(1-methylpropyl)naphthalene

| Exposure Route | Observed Effects | Reference |

|---|---|---|

| Inhalation | Bronchiolar inflammation, alveolar proteinosis | |

| Oral | Increased incidence of pulmonary issues |

Environmental Studies

As a component of environmental monitoring, 2-methyl-7-(1-methylpropyl)naphthalene serves as a marker for assessing pollution levels in air and water. Its persistence in the environment makes it a subject of study for understanding hydrocarbon degradation processes and ecological impacts .

Chemical Synthesis

The compound is utilized in organic synthesis as an intermediate for producing various chemical products. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Cosmetic Formulations

In the cosmetic industry, 2-methyl-7-(1-methylpropyl)naphthalene is employed as a fragrance component due to its pleasant aromatic properties. It enhances the sensory attributes of personal care products, contributing to consumer appeal .

Table 2: Cosmetic Applications of 2-Methyl-7-(1-methylpropyl)naphthalene

| Product Type | Functionality |

|---|---|

| Fragrances | Enhances scent profiles |

| Skin Care Products | Acts as a skin-feel agent |

Polymer Production

The compound is also involved in the production of polymers that are used in various applications including coatings and adhesives. Its incorporation into polymer matrices can improve thermal stability and mechanical properties .

Case Study 1: Toxicological Profile Assessment

A comprehensive study conducted by the Agency for Toxic Substances and Disease Registry evaluated the health effects associated with exposure to naphthalene derivatives including 2-methyl-7-(1-methylpropyl)naphthalene. The findings highlighted significant respiratory effects at varying concentrations, indicating the need for regulatory measures in environments where exposure may occur .

Case Study 2: Cosmetic Formulation Development

Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the successful incorporation of 2-methyl-7-(1-methylpropyl)naphthalene into topical formulations. The study focused on optimizing the formulation for stability and consumer acceptance, showcasing the compound's utility in enhancing product efficacy while maintaining aesthetic appeal .

Mecanismo De Acción

The mechanism of action of 2-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In substitution reactions, the presence of electron-donating groups on the naphthalene ring enhances its reactivity towards electrophiles .

Comparación Con Compuestos Similares

Table 1: Key Properties of Naphthalene Derivatives

<sup>*</sup>Log P values for naphthalene and methylnaphthalenes are experimentally derived; values for 2-methyl-7-(1-methylpropyl)naphthalene are estimated using fragment-based methods.

Toxicokinetic and Mechanistic Differences

- Metabolism: Naphthalene and its methyl derivatives undergo cytochrome P450-mediated oxidation to reactive epoxides and dihydrodiols, contributing to cytotoxicity .

- Bioaccumulation : The compound’s higher molecular weight and log P suggest greater lipid solubility and persistence in adipose tissue compared to 1- and 2-methylnaphthalenes .

- Environmental Fate : Branched alkyl groups may enhance resistance to microbial degradation, leading to prolonged environmental retention .

Gaps in Research

- No peer-reviewed studies on 2-methyl-7-(1-methylpropyl)naphthalene were identified in the provided evidence. Existing toxicological frameworks for methylnaphthalenes cannot be directly extrapolated due to structural complexity.

- Mechanistic studies on alkylated PAHs emphasize the role of substituent position and size in modulating toxicity , but experimental validation is lacking for this compound.

Recommendations for Further Research

Experimental Toxicity Testing : Prioritize inhalation and oral exposure studies in rodent models to assess pulmonary, hepatic, and renal effects.

Metabolite Identification : Use mass spectrometry to characterize oxidation products and evaluate their reactivity.

Environmental Monitoring : Investigate the compound’s presence in industrial emissions or hazardous waste sites using gas chromatography-mass spectrometry (GC-MS).

Limitations of Current Evidence

Actividad Biológica

2-Methyl-7-(1-methylpropyl)naphthalene, also known as 2-Methyl-7-isopropylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) with potential biological activities that have been the subject of various studies. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 56564-73-9 |

| Molecular Formula | C15H18 |

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | 2-Methyl-7-(1-methylpropyl)naphthalene |

2-Methyl-7-(1-methylpropyl)naphthalene exhibits biological activity through various mechanisms, primarily involving:

- Cytotoxicity : Studies have indicated that methylnaphthalenes can cause necrosis in bronchiolar epithelial cells. For instance, exposure to 2-methylnaphthalene has been shown to result in dose-dependent cytotoxicity in animal models, particularly affecting Clara cells in the lungs .

- Inflammation : The compound can trigger inflammatory responses in lung tissues, leading to alterations in epithelial integrity and function. The severity of lung injury appears to correlate with the dose administered .

Toxicological Studies

Research has highlighted several toxicological aspects of 2-methylnaphthalene:

- Pulmonary Effects : In studies involving mice, exposure to varying doses resulted in significant pulmonary epithelial injury, characterized by cell exfoliation and inflammation within 24 hours post-exposure. Recovery was noted by day seven, indicating potential for repair mechanisms following acute injury .

- Oncogenic Potential : Long-term feeding studies in mice suggested that while 1-methylnaphthalene may induce adenomas in lung tissues, similar effects were not observed with 2-methylnaphthalene at comparable concentrations . This indicates a potentially lower oncogenic risk associated with this specific compound.

Antimicrobial Activity

Emerging research has explored the antimicrobial properties of various naphthalene derivatives, including 2-methyl-7-(1-methylpropyl)naphthalene. Some studies suggest that compounds within this class may exhibit fungicidal activity against plant pathogens, although specific data on this compound remains limited .

Case Studies

- Pulmonary Toxicity in Mice :

-

Dietary Exposure and Tumorigenesis :

- In a controlled feeding study, B6C3F1 mice were given diets containing 0.075% or 0.15% concentrations of methylnaphthalenes over an extended period. While no significant increase in tumor incidence was noted for 2-methylnaphthalene, the study provided insights into its long-term safety profile compared to its analogs .

Summary of Findings

The biological activity of 2-Methyl-7-(1-methylpropyl)naphthalene is characterized by:

- Cytotoxic Effects : Notable pulmonary toxicity observed in animal models.

- Inflammatory Response : Induction of inflammation and epithelial injury.

- Limited Oncogenic Risk : Lower potential for tumorigenesis compared to other methylnaphthalenes.

- Potential Antimicrobial Properties : Preliminary evidence suggests possible fungicidal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.